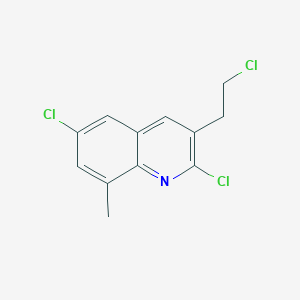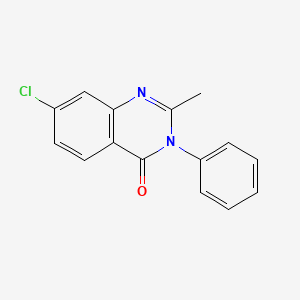
3-(3-Iodophenyl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3-(3-Iodophényl)butan-2-one est un composé organique de formule moléculaire C10H11IO. Il s'agit d'un dérivé de la butanone, où un atome d'iode est lié au cycle phényle en position trois.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 3-(3-Iodophényl)butan-2-one implique généralement l'iodation d'un précurseur de phénylbutanone. Une méthode courante est la réaction de substitution électrophile aromatique, où l'iode est introduit dans le cycle phényle en utilisant de l'iode et un agent oxydant tel que l'acide nitrique ou le peroxyde d'hydrogène. La réaction est réalisée dans des conditions contrôlées pour garantir une iodation sélective à la position souhaitée .
Méthodes de production industrielle
La production industrielle de 3-(3-Iodophényl)butan-2-one peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé en termes de rendement et de pureté, utilisant souvent des réacteurs à écoulement continu et des techniques de purification avancées pour garantir que le composé répond aux normes industrielles .
Analyse Des Réactions Chimiques
Types de réactions
La 3-(3-Iodophényl)butan-2-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides carboxyliques ou cétones correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe cétone en alcool.
Substitution : L'atome d'iode peut être substitué par d'autres groupes fonctionnels par le biais de réactions de substitution nucléophile
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.
Substitution : Des nucléophiles comme l'azoture de sodium (NaN3) ou les thiols (R-SH) peuvent être utilisés pour les réactions de substitution
Principaux produits formés
Oxydation : Acides carboxyliques ou cétones.
Réduction : Alcools.
Substitution : Différentes phénylbutanones substituées selon le nucléophile utilisé
Applications De Recherche Scientifique
La 3-(3-Iodophényl)butan-2-one a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Enquête sur son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de molécules avec des cibles biologiques spécifiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés .
Mécanisme d'action
Le mécanisme d'action de la 3-(3-Iodophényl)butan-2-one dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des cibles moléculaires telles que les enzymes ou les récepteurs, conduisant à divers effets biologiques. L'atome d'iode peut jouer un rôle crucial dans ces interactions, améliorant souvent l'affinité de liaison et la spécificité du composé .
Mécanisme D'action
The mechanism of action of 3-(3-Iodophenyl)butan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The iodine atom can play a crucial role in these interactions, often enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Composés similaires
3-(4-Iodophényl)butan-2-one : Structure similaire, mais avec l'iode en position quatre.
3-(3-Bromophényl)butan-2-one : Brome au lieu de l'iode.
3-(3-Chlorophényl)butan-2-one : Chlore au lieu de l'iode
Unicité
La 3-(3-Iodophényl)butan-2-one est unique en raison de la présence de l'atome d'iode, qui peut influencer considérablement sa réactivité chimique et son activité biologique. Le rayon atomique plus grand et l'électronégativité plus élevée de l'iode par rapport au brome ou au chlore peuvent conduire à des voies de réaction et des interactions différentes avec les cibles biologiques .
Propriétés
Formule moléculaire |
C10H11IO |
|---|---|
Poids moléculaire |
274.10 g/mol |
Nom IUPAC |
3-(3-iodophenyl)butan-2-one |
InChI |
InChI=1S/C10H11IO/c1-7(8(2)12)9-4-3-5-10(11)6-9/h3-7H,1-2H3 |
Clé InChI |
BPNFNDJSIQXTOR-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=CC=C1)I)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-Chloro-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11848159.png)

![Ethyl 2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B11848165.png)
![3-(6-Chloropyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B11848172.png)


![1-(4-Methylphenyl)-2-[(naphthalen-2-yl)oxy]ethan-1-one](/img/structure/B11848199.png)
![4-chloro-3-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11848200.png)


